5-Bromo-6-iodo-1H-pyridin-2-one
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Overview
Description
Chemical Reactions Analysis
While specific chemical reactions involving “5-Bromo-6-iodo-1H-pyridin-2-one” are not detailed in the retrieved papers, a related compound “5-Bromo-2(1H)-pyridone” is known to undergo difluoromethylation in the presence of sodium chlorodifluoroacetate (ClCF2COONa) and methyl cyanide .
Scientific Research Applications
Applications in Spectroscopy and Structural Analysis
5-Bromo-6-iodo-1H-pyridin-2-one and its derivatives have been studied extensively in spectroscopic and structural analysis. The compound 5-Bromo-2-(trifluoromethyl)pyridine, closely related to our compound of interest, was characterized using Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies. Density Functional Theory (DFT) was applied for optimized geometric structure, vibrational frequencies, and chemical shift values. Non-linear optical (NLO) properties were determined, and the molecule's interaction with pBR322 plasmid DNA and its antimicrobial activities were tested, indicating a broad scope of applications in both material science and biochemistry (Vural & Kara, 2017).
Applications in Organic Synthesis and Drug Design
Derivatives of this compound have been synthesized for various applications, primarily in the field of organic synthesis and drug design. The compound has been used in the synthesis of novel compounds with antibacterial and antioxidant properties (Variya, Panchal, & Patel, 2019). Additionally, it serves as a key intermediate in the synthesis of functionalized pyridines, indicating its pivotal role in the synthesis of complex organic compounds (Song et al., 2004).
Applications in Halogenation and Medicinal Chemistry
The compound has been used in halogenation studies, an essential process in organic chemistry and medicinal chemistry. Specifically, halogenation of imidazo[4,5-b]pyridin-2-one derivatives has been studied, demonstrating the compound's versatility and importance in synthetic chemistry (Yutilov et al., 2005).
Future Directions
Properties
IUPAC Name |
5-bromo-6-iodo-1H-pyridin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrINO/c6-3-1-2-4(9)8-5(3)7/h1-2H,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWJSQYGHBFEFRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC(=C1Br)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrINO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.89 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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